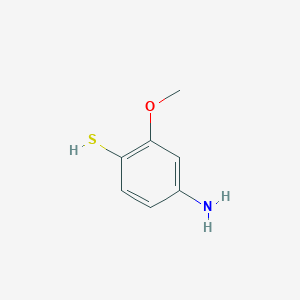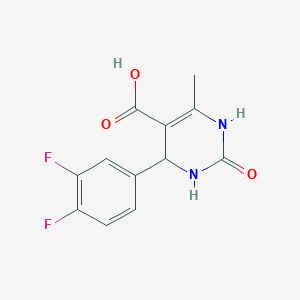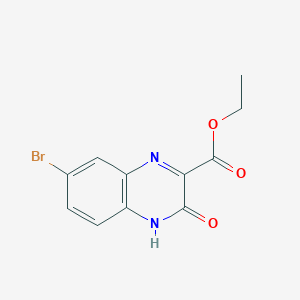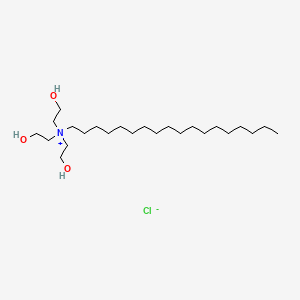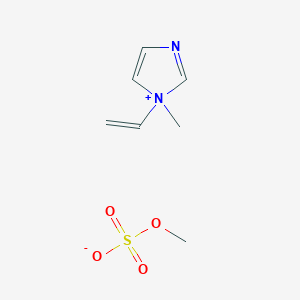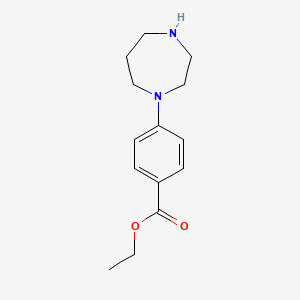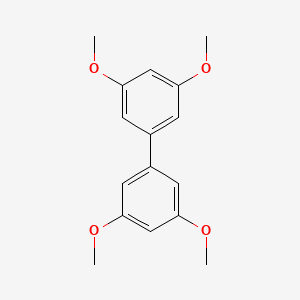
3,3',5,5'-Tetramethoxybiphenyl
Übersicht
Beschreibung
3,3’,5,5’-Tetramethoxybiphenyl: is an organic compound belonging to the biphenyl family. It is characterized by the presence of four methoxy groups attached to the biphenyl structure. This compound is known for its antioxidant properties and has been studied for various applications in chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetramethoxybiphenyl can be synthesized through several methods. One common approach involves the enzyme-catalyzed oxidative coupling of 2,6-dimethoxyphenol using laccase from Botryosphaeria rhodina . Another method involves reacting 4,4’-biphenol with paraformaldehyde in a hydrobromic acid acetic acid solution to obtain 3,3’,5’-tetrabromomethyl biphenyl, which is then reacted with sodium methoxide in an organic solvent .
Industrial Production Methods: The industrial production of 3,3’,5,5’-Tetramethoxybiphenyl typically follows the synthetic routes mentioned above, with optimization for large-scale production. The process involves easily available raw materials, simple reaction steps, and conditions that ensure high product yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’,5,5’-Tetramethoxybiphenyl undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different biphenyl derivatives.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Biphenyl-3,3’,5,5’-tetracarboxylic acid.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3’,5,5’-Tetramethoxybiphenyl is used as a precursor for the synthesis of various biphenyl derivatives. It is also studied for its antioxidant properties, making it a potential additive in biodiesel to enhance oxidative stability .
Biology and Medicine: The compound has shown potential anticancer activity, particularly against lung cancer cell lines. It induces oxidative stress, metabolic changes, and apoptosis-like processes by reducing the PI3K/AKT/NF-κB pathway . Additionally, it has been evaluated for its anti-leishmanial effects .
Industry: In the industrial sector, 3,3’,5,5’-Tetramethoxybiphenyl is used as an antioxidant additive in biodiesel, providing a more sustainable alternative to synthetic antioxidants .
Wirkmechanismus
3,3’,5,5’-Tetramethoxybiphenyl exerts its effects through several mechanisms:
Antioxidant Activity: It inhibits oxidative processes by neutralizing free radicals and reactive oxygen species.
Anticancer Activity: The compound induces cell cycle arrest in the G2/M phase and promotes apoptosis in cancer cells by increasing reactive oxygen species production and causing mitochondrial depolarization.
Anti-leishmanial Activity: It generates reactive oxygen species and induces mitochondrial dysfunction in Leishmania parasites.
Vergleich Mit ähnlichen Verbindungen
3,3’,5,5’-Tetramethylbiphenyl: This compound is similar in structure but has methyl groups instead of methoxy groups.
4,4’-Dihydroxy-3,3’,5,5’-tetramethoxybiphenyl: This compound has hydroxyl groups in addition to methoxy groups.
Uniqueness: 3,3’,5,5’-Tetramethoxybiphenyl is unique due to its combination of methoxy groups, which confer distinct antioxidant and biological activities. Its ability to act as an antioxidant and its potential anticancer and anti-leishmanial properties make it a compound of significant interest in various fields of research .
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-17-13-5-11(6-14(9-13)18-2)12-7-15(19-3)10-16(8-12)20-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXAWNABJYBRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562829 | |
| Record name | 3,3',5,5'-Tetramethoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108840-33-1 | |
| Record name | 3,3',5,5'-Tetramethoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid](/img/structure/B1627537.png)
